molecular formula C7H5BrN2OS B11768047 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine

Katalognummer: B11768047
Molekulargewicht: 245.10 g/mol
InChI-Schlüssel: GKKVMFNRBFGNPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 3rd position on the isothiazolo[4,3-b]pyridine ring. It has a molecular formula of C7H5BrN2OS and a molar mass of 245.1 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a brominated pyridine derivative with a methoxy-substituted thiazole under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazolopyridines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often elucidated through molecular docking and biological assays .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H5BrN2OS

Molekulargewicht

245.10 g/mol

IUPAC-Name

6-bromo-3-methoxy-[1,2]thiazolo[4,3-b]pyridine

InChI

InChI=1S/C7H5BrN2OS/c1-11-7-6-5(10-12-7)2-4(8)3-9-6/h2-3H,1H3

InChI-Schlüssel

GKKVMFNRBFGNPE-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=NS1)C=C(C=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.